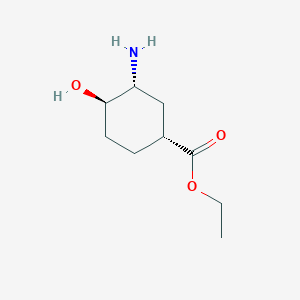
(1R,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a hydroxyl group, and a carboxylic acid ester, makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and hydroxyl groups.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often employing oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol, using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the amination, hydroxylation, and esterification reactions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(1R,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties.
Mechanism of Action
The mechanism of action of (1R,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Metabolic Pathways: The compound can interfere with metabolic pathways by inhibiting key enzymes or altering metabolite levels.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-Amino-1-hydroxy-cyclohexanecarboxylic acid ethyl ester
- (1S,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester
- (1R,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid methyl ester
Uniqueness
(1R,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester stands out due to its specific stereochemistry, which imparts unique biological activity and selectivity. Its combination of functional groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl (1R,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5,10H2,1H3/t6-,7-,8-/m1/s1 |
InChI Key |
PIJOTEIYZWNRBX-BWZBUEFSSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H]([C@@H](C1)N)O |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole Hydrochloride](/img/structure/B11926515.png)
![2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B11926524.png)
![2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate](/img/structure/B11926532.png)
![8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B11926535.png)
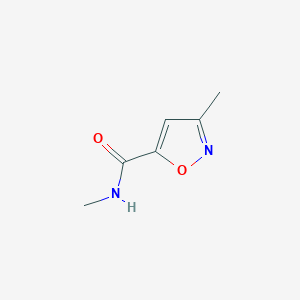
![2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride](/img/structure/B11926548.png)


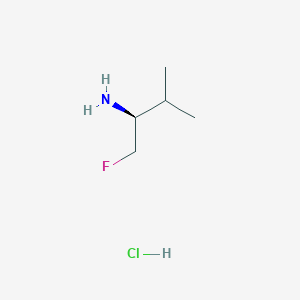
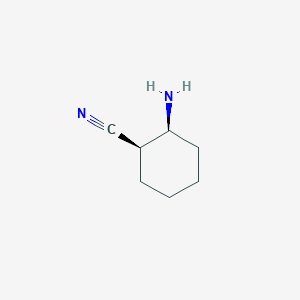

![4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride](/img/structure/B11926595.png)
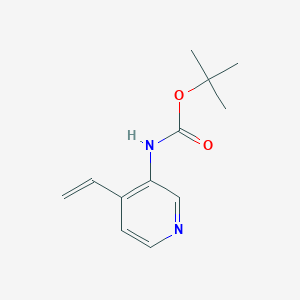
![2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926606.png)
